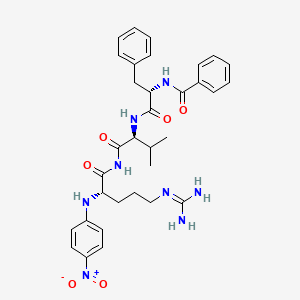

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginin-p-nitroanilid

Übersicht

Beschreibung

“N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide” is a chromogenic protease substrate . It is also known by its synonym “N-Benzoyl-Phe-Val-Arg-p-nitroanilide” and has the empirical formula C33H40N8O6 · HCl .

Molecular Structure Analysis

The molecular weight of “N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide” is 681.18 . Its molecular structure can be represented by the SMILES string:Cl.CC(C)C@HC@HNC(=O)c2ccccc2)C(=O)NC@@H=N)C(=O)Nc3ccc(cc3)N+=O . Physical And Chemical Properties Analysis

This compound is a powder that is soluble in methanol (20 mg/mL), forming a clear, colorless to light yellow solution . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Enzym-Substrat in biochemischen Assays

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginin-p-nitroanilid wird häufig als Substrat in biochemischen Assays verwendet, um die Aktivität verschiedener Enzyme zu messen. Beispielsweise dient es als Substrat für trypsinähnliche Enzyme, Thrombin und fibrinolytische Enzyme wie aprE2 in amidolytischen Aktivitätsassays. Die Hydrolyse dieser Verbindung durch diese Enzyme setzt p-Nitroanilin frei, das kolorimetrisch nachgewiesen werden kann, was ein quantitatives Maß für die Enzymaktivität liefert .

Anwendungen in der medizinischen Forschung

In der medizinischen Forschung wird diese Verbindung verwendet, um die Aktivität von Cathepsin B zu untersuchen. Cathepsin B ist eine lysosomale Cystein-Protease, die an der Proteindegradation beteiligt ist und in Krankheitsprozesse, einschließlich Krebs und Entzündungszuständen, verwickelt ist. Durch die Verwendung als Substrat für Cathepsin B trägt this compound zum Verständnis der Rolle des Enzyms und des Potenzials als therapeutisches Ziel bei .

Giftforschung

Die Verbindung wird auch in der Giftforschung eingesetzt, insbesondere bei der Untersuchung der Bestandteile von Schlangengift wie Batroxobin. Durch die Funktion als Substrat für Giftproteasen hilft es bei der Aufklärung der biochemischen Pfade und Wirkmechanismen dieser Toxine, was zur Entwicklung von Antivenomen und anderen therapeutischen Mitteln beitragen kann .

Thrombose- und Hämostaseforschung

Im Bereich der Thrombose und Hämostase wird this compound verwendet, um die enzymatischen Prozesse zu untersuchen, die an der Blutgerinnung beteiligt sind. Es wird verwendet, um Thrombin zu untersuchen, ein Enzym, das Fibrinogen während der Gerinnselbildung in Fibrin umwandelt und somit eine entscheidende Rolle beim Verständnis von Blutgerinnungsstörungen und der Entwicklung von Antikoagulanzien spielt .

Entwicklung von Proteaseinhibitoren

Die Fähigkeit dieser Verbindung, als spezifisches Substrat für bestimmte Proteasen zu fungieren, macht sie wertvoll für die Entwicklung von Proteaseinhibitoren. Durch die Analyse der Interaktion von Enzymen mit diesem Substrat können Forscher Inhibitoren entwickeln, die diese Interaktionen blockieren, was zu neuen Behandlungen für Krankheiten führt, bei denen die Proteaseaktivität dysreguliert ist .

Immunologieforschung

In der Immunologie wurde this compound verwendet, um den Leukocyten-Migrationshemmfaktor (LIF) zu untersuchen, ein Lymphokine, das an der Regulation der Immunantwort beteiligt ist. Es dient als empfindliches und selektives Substrat für LIF und unterstützt die Forschung zur Funktion des Immunsystems und zu potenziellen Immuntherapien .

Wirkmechanismus

Target of Action

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide, also known as Bz-Phe-Val-Arg-pNA, is primarily a substrate for proteolytic enzymes such as thrombin, trypsin, and reptilase . These enzymes play crucial roles in various biological processes, including digestion (trypsin), blood clotting (thrombin), and venom toxicity (reptilase).

Mode of Action

Bz-Phe-Val-Arg-pNA interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound at the bond between the arginine and the p-nitroaniline moieties . This cleavage releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Biochemische Analyse

Biochemical Properties

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide plays a significant role in biochemical reactions. It interacts with enzymes such as thrombin and trypsin . The nature of these interactions is primarily enzymatic, where the compound serves as a substrate for these enzymes .

Molecular Mechanism

The molecular mechanism of action of N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is primarily through its role as a substrate for proteases like thrombin and trypsin

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide involves the coupling of four amino acids followed by the addition of a p-nitroanilide group.", "Starting Materials": [ "Benzoyl-L-phenylalanine", "L-valine", "L-arginine", "p-nitroaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "N,N-dimethylaminopyridine (DMAP)", "Diisopropylethylamine (DIPEA)" ], "Reaction": [ "1. Dissolve Benzoyl-L-phenylalanine, L-valine, L-arginine, DCC, and NHS in DMF and stir for 30 minutes to activate the carboxylic acid groups.", "2. Add DMAP and DIPEA to the mixture and stir for an additional 30 minutes to increase the coupling efficiency.", "3. Purify the resulting peptide using column chromatography and then dissolve it in DMF.", "4. Dissolve p-nitroaniline in DMF and add it to the peptide solution.", "5. Add DIPEA to the mixture to catalyze the formation of the p-nitroanilide group.", "6. Purify the final product using column chromatography and characterize it using spectroscopic techniques." ] } | |

CAS-Nummer |

54799-93-8 |

Molekularformel |

C33H40N8O6 |

Molekulargewicht |

644.7 g/mol |

IUPAC-Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1 |

InChI-Schlüssel |

PIPRQKVYNAHWRU-KCHLEUMXSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

SMILES |

CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

enzoyl-Phe-Val-Arg-p-nitroanilide Bz-Phe-Val-Arg-paranitroanilide BzPheValArgNaN L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)- N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide S 2160 S-2160 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.